molecular formula C6H10ClNO B6213064 rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans CAS No. 2703748-85-8

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans

Cat. No.: B6213064
CAS No.: 2703748-85-8
M. Wt: 147.60 g/mol
InChI Key: WSTHUZGBGXDCHU-KGZKBUQUSA-N
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Description

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans is a chemical compound with a complex structure that has garnered interest in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of an ethynyl group, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the ethynyl group. One common synthetic route includes the use of starting materials such as proline derivatives, which undergo cyclization to form the pyrrolidine ring. The ethynyl group is then introduced through a series of reactions involving alkynylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired stereochemistry .

Chemical Reactions Analysis

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans can undergo various types of chemical reactions, including:

Scientific Research Applications

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry .

Comparison with Similar Compounds

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans can be compared with other similar compounds, such as:

Properties

CAS No.

2703748-85-8

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(3S,4R)-4-ethynylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c1-2-5-3-7-4-6(5)8;/h1,5-8H,3-4H2;1H/t5-,6-;/m1./s1

InChI Key

WSTHUZGBGXDCHU-KGZKBUQUSA-N

Isomeric SMILES

C#C[C@@H]1CNC[C@H]1O.Cl

Canonical SMILES

C#CC1CNCC1O.Cl

Purity

95

Origin of Product

United States

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